molecular formula C7H13BrO2 B14670913 5-Bromo-2-ethylpentanoic acid CAS No. 42997-96-6

5-Bromo-2-ethylpentanoic acid

Cat. No.: B14670913
CAS No.: 42997-96-6
M. Wt: 209.08 g/mol
InChI Key: SYHCXSQXKZKYIW-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylpentanoic acid is an organic compound with the molecular formula C7H13BrO2. It is a derivative of pentanoic acid, where a bromine atom is substituted at the 5th position and an ethyl group is attached to the 2nd position. This compound is known for its applications in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethylpentanoic acid typically involves the bromination of 2-ethylpentanoic acid. One common method is the reaction of 2-ethylpentanoic acid with bromine in the presence of a suitable catalyst or under specific conditions to achieve the desired bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethylpentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce alcohols .

Scientific Research Applications

5-Bromo-2-ethylpentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethylpentanoic acid is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various chemical applications .

Properties

CAS No.

42997-96-6

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

5-bromo-2-ethylpentanoic acid

InChI

InChI=1S/C7H13BrO2/c1-2-6(7(9)10)4-3-5-8/h6H,2-5H2,1H3,(H,9,10)

InChI Key

SYHCXSQXKZKYIW-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCBr)C(=O)O

Origin of Product

United States

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